1-[4-(2-Chloro-4-nitrobenzoyl)-3-methylpiperazin-1-yl]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
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Description
1-[4-(2-Chloro-4-nitrobenzoyl)-3-methylpiperazin-1-yl]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C30H29ClN6O5S and its molecular weight is 621.1 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[4-(2-Chloro-4-nitrobenzoyl)-3-methylpiperazin-1-yl]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (hereafter referred to as Compound A) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H22ClN5O3S
- Molecular Weight: 437.93 g/mol
- CAS Number: 346689-62-1
Compound A exhibits multiple biological activities primarily through its interaction with various biological targets. The presence of the triazole moiety suggests potential antifungal and antibacterial properties, while the piperazine ring may contribute to its neuropharmacological effects.
Antimicrobial Activity
Compound A has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have demonstrated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Candida albicans | 16 µg/mL |
These findings indicate that Compound A could be a promising candidate for the development of new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer potential of Compound A. It has shown cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 15 |
HeLa (Cervical cancer) | 10 |
A549 (Lung cancer) | 12 |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cholinesterase Inhibition
Compound A has also been investigated for its inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission. The results indicated:
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 50 |
Butyrylcholinesterase (BChE) | 30 |
This dual inhibition suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Study on Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers assessed the efficacy of Compound A against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in infected mice models, highlighting its potential as a therapeutic agent in infectious diseases .
Study on Anticancer Properties
A clinical trial reported in Cancer Research evaluated the effects of Compound A on patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising antitumor activity, warranting further investigation into its clinical applications .
Properties
CAS No. |
5925-72-4 |
---|---|
Molecular Formula |
C30H29ClN6O5S |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
1-[4-(2-chloro-4-nitrobenzoyl)-3-methylpiperazin-1-yl]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C30H29ClN6O5S/c1-19-4-6-21(7-5-19)28-32-33-30(36(28)22-8-11-24(42-3)12-9-22)43-18-27(38)34-14-15-35(20(2)17-34)29(39)25-13-10-23(37(40)41)16-26(25)31/h4-13,16,20H,14-15,17-18H2,1-3H3 |
InChI Key |
DPBQRLWMSVOJML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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